5-Methoxy-1-nonyl-1H-benzimidazole
Description
5-Methoxy-1-nonyl-1H-benzimidazole is a benzimidazole derivative featuring a methoxy group at the 5-position and a nonyl chain at the 1-position of the benzimidazole core. Benzimidazoles are renowned for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities, making structural comparisons critical for understanding structure-activity relationships (SAR) .
Properties
CAS No. |
62369-75-9 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-methoxy-1-nonylbenzimidazole |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-6-7-8-9-12-19-14-18-16-13-15(20-2)10-11-17(16)19/h10-11,13-14H,3-9,12H2,1-2H3 |
InChI Key |
NVTLVPSLTYNUAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C=NC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Nonyl vs.
- Electron-Withdrawing Groups : Nitro (e.g., 2-Methoxy-5-nitro-1H-benzimidazole) and sulfonyl substituents (e.g., 5-hydrosulfonyl derivatives) increase electrophilicity, which may enhance binding to biological targets but also raise toxicity risks .
- Heterocyclic Modifications : Thiophene-substituted derivatives (e.g., ) exhibit improved π-π interactions, useful in designing enzyme inhibitors .
Pharmacological and Industrial Relevance
- Antitumor Activity : Sulfonyl and hydrosulfonyl derivatives () show promise in antitumor studies, likely due to their ability to disrupt DNA replication .
- Serotonin Modulation : Thiophene-substituted benzimidazoles () are investigated for neurological applications, suggesting that substituent bulk and electronics critically influence target selectivity .
- Industrial Use : Nitro-substituted analogs () are prioritized for industrial applications, though safety data emphasize the need for careful handling .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Methoxy-1-nonyl-1H-benzimidazole?
The synthesis of 5-Methoxy-1-nonyl-1H-benzimidazole typically involves condensation reactions between substituted benzimidazole precursors and alkylating agents. Key steps include:
- Precursor preparation : Starting with 5-methoxy-1H-benzimidazole, introduce the nonyl group via nucleophilic substitution or alkylation.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the benzimidazole nitrogen, promoting alkylation .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity, verified by HPLC or melting point analysis .
Q. Which analytical techniques are most reliable for characterizing 5-Methoxy-1-nonyl-1H-benzimidazole?
Routine characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and alkyl chain integration. For example, the nonyl group’s terminal methyl protons appear as a triplet (~0.8–1.0 ppm) .
- Infrared Spectroscopy (FTIR) : Stretching frequencies for C-O (methoxy: ~1250 cm⁻¹) and C-N (benzimidazole: ~1600 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]⁺) and fragments, confirming molecular weight and structural integrity .
Q. How can researchers troubleshoot low yields during alkylation of the benzimidazole core?
Low yields often arise from competing side reactions or steric hindrance. Mitigation strategies include:
- Excess alkylating agent : Ensures complete substitution of the benzimidazole nitrogen .
- Phase-transfer catalysts : Improve solubility of hydrophobic alkyl chains in polar solvents .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Post-reaction quenching : Neutralization of residual base minimizes hydrolysis of the alkylated product .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural assignment of 5-Methoxy-1-nonyl-1H-benzimidazole?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. Key steps include:
- Crystal growth : Slow evaporation of saturated solutions in dichloromethane/hexane mixtures yields diffraction-quality crystals .
- Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Structure refinement : Software like SHELXL refines atomic positions and thermal parameters, resolving disorder in flexible nonyl chains .
Q. What computational methods are effective for predicting the biological activity of 5-Methoxy-1-nonyl-1H-benzimidazole derivatives?
- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For instance, benzimidazole derivatives with extended alkyl chains show enhanced hydrophobic binding to enzyme active sites .
- QSAR modeling : Correlates substituent effects (e.g., methoxy position, alkyl chain length) with bioactivity. Hammett constants (σ) and logP values are critical predictors .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales, identifying key hydrogen bonds and π-π interactions .
Q. How can researchers address contradictions in spectral data for novel 5-Methoxy-1-nonyl-1H-benzimidazole analogs?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Crystallographic validation : Resolve ambiguities in regiochemistry (e.g., methoxy vs. alkyl substitution sites) via X-ray structures .
- Isotopic labeling : ¹⁵N-labeled benzimidazoles clarify nitrogen-specific shifts in complex spectra .
Q. What strategies optimize the design of 5-Methoxy-1-nonyl-1H-benzimidazole derivatives for antimicrobial studies?
- Structure-activity relationship (SAR) :
- Synergistic combinations : Co-administration with efflux pump inhibitors (e.g., reserpine) reduces MIC values .
Q. How should researchers design in vivo toxicity assays for 5-Methoxy-1-nonyl-1H-benzimidazole?
- Acute toxicity : OECD Guideline 423 recommends dose escalation in rodent models, monitoring liver enzymes (ALT, AST) and renal biomarkers .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites, assessing potential hepatotoxicity from reactive intermediates .
- Histopathology : Post-mortem analysis of liver and kidney tissues detects necrosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
